5-(3-chlorophenoxy)-3-iodo-1H-indazole is a synthetic organic compound that belongs to the indazole family, characterized by its unique structure and potential biological activities. The compound has garnered attention in medicinal chemistry for its role as a kinase inhibitor, which is critical in various therapeutic applications, particularly in cancer treatment and other diseases involving aberrant kinase signaling pathways.
This compound can be classified under the broader category of indazole derivatives, specifically as a halogenated indazole. Its molecular formula is , with a molecular weight of approximately 278.48 g/mol. The compound is identified by its CAS number 351456-45-6, which facilitates its recognition in chemical databases and literature .
The synthesis of 5-(3-chlorophenoxy)-3-iodo-1H-indazole typically involves a multi-step process, beginning with the iodination of indazole derivatives. One common method includes the direct iodination of commercial indazoles using iodine and potassium hydroxide in a solvent such as N,N-dimethylformamide (DMF).
The yield of this reaction can reach up to 100%, demonstrating high efficiency in synthesizing the desired compound.
The molecular structure of 5-(3-chlorophenoxy)-3-iodo-1H-indazole features an indazole ring system substituted with a chlorophenoxy group and an iodine atom at specific positions.
Spectroscopic data such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) can be utilized to confirm the structure:
5-(3-chlorophenoxy)-3-iodo-1H-indazole can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing more complex molecules that may exhibit enhanced biological activity or specificity .
The mechanism of action for compounds like 5-(3-chlorophenoxy)-3-iodo-1H-indazole primarily involves inhibition of specific kinases that play pivotal roles in cellular signaling pathways.
Research indicates that modifications at specific positions on the indazole ring can enhance selectivity and potency against target kinases .
The physical properties of 5-(3-chlorophenoxy)-3-iodo-1H-indazole include:
Chemical properties include:
These properties influence its handling in laboratory settings and potential formulation into pharmaceutical preparations .
5-(3-chlorophenoxy)-3-iodo-1H-indazole has several scientific applications:
Palladium-catalyzed intramolecular C–H amination represents a cornerstone for constructing the indazole core in 5-(3-chlorophenoxy)-3-iodo-1H-indazole. This strategy leverages ortho-functionalized aryl precursors bearing directing groups that facilitate regioselective cyclization. As demonstrated by Charette et al., trifluoromethanesulfonic anhydride-activated tertiary amides undergo palladium-catalyzed amination with hydrazides to form substituted aminohydrazones, which cyclize to 1H-indazoles under mild conditions [6]. Key catalyst systems include:
Table 1: Palladium Catalyst Systems for Indazole Cyclization
Catalyst | Additives | Temperature | Functional Group Tolerance | Yield Range |
---|---|---|---|---|
Pd(OAc)₂ | Cu(OAc)₂, AgOCOCF₃ | 80-100°C | Moderate (electron-donating groups) | 70-85% |
Pd/C | K₂CO₃, tetrabutylammonium iodide | Reflux | High (acid/base-sensitive) | 80-90% |
Pd(dba)₂/XPhos | Cs₂CO₃ | 100°C | High (halogens, nitro) | 75-92% |
A critical advancement involves substrate-controlled cyclization of 2-halobenzophenone tosylhydrazones, where the palladium catalyst simultaneously mediates C–N bond formation and deprotonation [2] [6]. This method accommodates the 3-chlorophenoxy moiety early in the synthesis, preventing subsequent functionalization challenges. However, iodide coordination to palladium can inhibit catalysis, necessitating ligand optimization (e.g., bidentate phosphines) when introducing iodine prior to cyclization [8].
Metal-free strategies offer advantages for synthesizing halogen-rich indazoles by avoiding transition metal contamination and complex ligand systems. These methods typically employ ortho-substituted arylhydrazones with built-in halogen handles, enabling direct cyclization under oxidative or reductive conditions:
Table 2: Optimization of Metal-Free Indazole Cyclization
Conditions | Key Parameters | Iodide Compatibility | Yield |
---|---|---|---|
PIFA/DCM, 0°C to rt | 2.2 eq oxidant, anhydrous conditions | Low (post-functionalization required) | 60-75% |
Visible light/arylsulfinic acid | RT, 24h, open air | High | 70-88% |
NaNO₂/HCl, then Δ | 0-5°C diazotization, 80°C cyclization | Moderate | 50-65% |
Regioselective installation of the 3-chlorophenoxy and iodo groups demands orthogonal strategies to overcome electronic biases inherent to the indazole nucleus:
C3-Iodination
Direct electrophilic iodination (I₂, oxidants) favors C3 due to its inherent electron richness. However, competing N2-iodination can occur, necessitating protecting group strategies:
6-Bromo-1H-indazole + NaI → 6-Iodo-1H-indazole Conditions: CuI (0.2 eq), DMEDA (0.4 eq), dioxane, reflux, 48h → 85% yield [8]
C5-Phenoxylation
Electron-deficient C5-position requires nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann coupling:
The simultaneous presence of bulky 3-chlorophenoxy and iodo substituents creates unique challenges:
Steric Congestion
Electronic Effects
Table 3: Impact of Substituents on Key Synthetic Steps
Step | Steric Challenge | Electronic Challenge | Optimization Strategy |
---|---|---|---|
Indazole Cyclization | Reduced yield with ortho-phenoxy hydrazones | Pd deactivation by iodide | High Pd loading (10 mol%), XPhos ligand |
C3-Iodination | N2- vs. C3-selectivity in 5-substituted indazoles | Over-iodination at C4/C7 | N1-Boc protection, low-temperature NIS |
C5-Phenoxylation | Nucleophile bulk limits SNAr efficiency | Electron-poor C5 resists nucleophiles | Cs₂CO₃/DMF, 140°C, 24h |
Orthogonal Deprotection-Iodination Sequences
Synthesis of 5-(3-chlorophenoxy)-3-iodo-1H-indazole requires meticulously ordered steps:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8